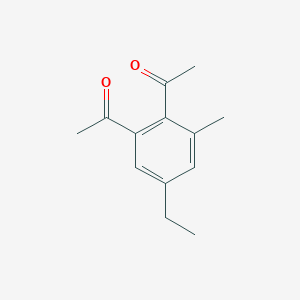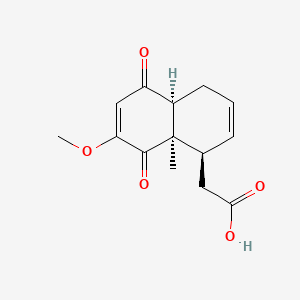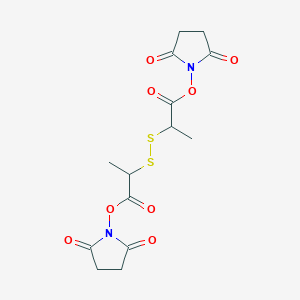
bis(2,5-Dioxopyrrolidin-1-yl) 2,2'-disulfanediyldipropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,5-Dioxopyrrolidin-1-yl) 2,2’-disulfanediyldipropanoate: is a chemical compound known for its applications in various scientific fields. It is characterized by its unique structure, which includes two 2,5-dioxopyrrolidin-1-yl groups connected by a disulfanediyldipropanoate linkage. This compound is often used in biochemical research, particularly in the study of protein-protein interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,5-Dioxopyrrolidin-1-yl) 2,2’-disulfanediyldipropanoate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with a disulfanediyldipropanoate precursor. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of bis(2,5-Dioxopyrrolidin-1-yl) 2,2’-disulfanediyldipropanoate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2,5-Dioxopyrrolidin-1-yl) 2,2’-disulfanediyldipropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide linkage to thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Applications De Recherche Scientifique
Bis(2,5-Dioxopyrrolidin-1-yl) 2,2’-disulfanediyldipropanoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of bis(2,5-Dioxopyrrolidin-1-yl) 2,2’-disulfanediyldipropanoate involves its ability to form covalent bonds with target molecules. The disulfide linkage can undergo cleavage, allowing the compound to interact with thiol groups on proteins. This interaction is crucial for its role as a crosslinking agent in the study of protein-protein interactions .
Comparaison Avec Des Composés Similaires
Bis(2,5-dioxopyrrolidin-1-yl) carbonate: Another compound with similar functional groups but different linkage.
Bis(2,5-dioxopyrrolidin-1-yl) adipate: Similar structure but with an adipate linkage instead of disulfanediyldipropanoate.
Uniqueness: Bis(2,5-Dioxopyrrolidin-1-yl) 2,2’-disulfanediyldipropanoate is unique due to its disulfide linkage, which provides specific reactivity and stability. This makes it particularly useful in applications requiring precise control over crosslinking and protein interactions .
Propriétés
Formule moléculaire |
C14H16N2O8S2 |
|---|---|
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2-[[1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxopropan-2-yl]disulfanyl]propanoate |
InChI |
InChI=1S/C14H16N2O8S2/c1-7(13(21)23-15-9(17)3-4-10(15)18)25-26-8(2)14(22)24-16-11(19)5-6-12(16)20/h7-8H,3-6H2,1-2H3 |
Clé InChI |
RYOZLJKITUWSRS-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)ON1C(=O)CCC1=O)SSC(C)C(=O)ON2C(=O)CCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Benzenesulfonyl)methyl]-1-oxo-1lambda~5~-quinoline](/img/structure/B14331986.png)
![4-[3-(Dimethylamino)-1-(2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)propoxy]-4-oxobutanoate](/img/structure/B14331989.png)
![4-[2-(2-Methoxy-5-propylphenyl)propyl]phenol](/img/structure/B14331997.png)
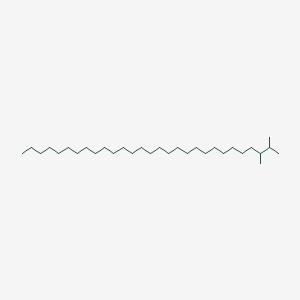
![2-[(3-Phenylprop-2-en-1-yl)oxy]naphthalene-1-carbaldehyde](/img/structure/B14332019.png)
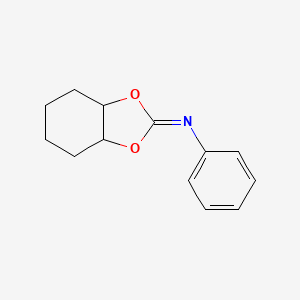


![(7R,12S)-5-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol](/img/structure/B14332042.png)
![2-{[(3,4-Dichlorophenyl)methoxy]carbonyl}benzoate](/img/structure/B14332045.png)
![Carbamic acid, [2-(3,4-dihydroxyphenyl)ethyl]-, hexyl ester](/img/structure/B14332046.png)
